molecular formula C13H12N2O3S2 B12314872 (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid

(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid

Cat. No.: B12314872
M. Wt: 308.4 g/mol
InChI Key: XXZCJMWSTWCVLY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Nomenclature

The compound belongs to the class of 1,3-thiazolemonocarboxylic acids, characterized by a benzothiazole moiety fused to a dihydrothiazole ring. Its systematic IUPAC name, (4S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic acid, reflects its stereospecific (S)-configuration at the C4 position and the presence of two methyl groups at C5. The benzothiazole component consists of a 6-hydroxy-substituted aromatic ring fused to a thiazole, while the thiazoline ring incorporates a carboxylic acid group at C4 (Figure 1).

Table 1: Core Structural Features

Feature Description
Parent scaffold 4,5-Dihydrothiazole-4-carboxylic acid
Substitutions 6-Hydroxybenzothiazol-2-yl at C2; 5,5-dimethyl at C5
Stereocenter C4 (S-configuration)
Functional groups Carboxylic acid (-COOH), hydroxyl (-OH), tertiary amine, thioether linkage

The dimethyl substitution at C5 introduces steric hindrance, restricting conformational flexibility compared to natural D-luciferin.

Molecular and Physical Properties

The molecular formula is C₁₃H₁₂N₂O₃S₂ , with a calculated molecular weight of 308.37 g/mol. Key physicochemical parameters include:

Table 2: Molecular Properties

Property Value/Description
Molecular weight 308.37 g/mol
LogP (estimated) 1.8 (moderate lipophilicity)
pKa (carboxylic acid) ~2.5
pKa (phenolic -OH) ~8.3
Solubility Sparingly soluble in water; soluble in DMSO and methanol

The compound exhibits a melting point range of 210–215°C (decomposition), as inferred from thermal gravimetric analysis of structurally related luciferin analogues. UV-Vis spectroscopy reveals absorption maxima at 280 nm (ε = 12,400 M⁻¹cm⁻¹) and 380 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the benzothiazole system.

Comparison with Natural Firefly Luciferin

Natural D-luciferin (C₁₁H₈N₂O₃S₂) shares the benzothiazole-thiazoline core but lacks the 5,5-dimethyl substitution. Critical differences include:

  • Steric effects : The dimethyl groups in the synthetic analogue reduce rotational freedom around the C4–C5 bond, stabilizing a planar conformation favorable for luciferase binding.
  • Electronic profile : The electron-donating methyl groups increase electron density at the thiazoline ring, altering redox potentials during the luciferase-catalyzed oxidation.
  • Bioluminescence output : While natural luciferin emits at 560 nm, dimethyl substitution blue-shifts emission to 540–550 nm in engineered luciferases, as observed in studies with 5,5-dimethylaminoluciferin.

Table 3: Structural and Functional Comparison

Parameter Natural D-Luciferin Synthetic Analogue
Molecular formula C₁₁H₈N₂O₃S₂ C₁₃H₁₂N₂O₃S₂
C5 substitution Hydrogen atoms 5,5-Dimethyl
λmax (bioluminescence) 560 nm 540–550 nm
Thermal stability Decomposes at 190°C Stable up to 210°C

Stereochemistry and Conformational Analysis

The (4S)-configuration is critical for enzymatic recognition by firefly luciferase. X-ray crystallography of analogous compounds shows that the S-enantiomer positions the carboxylic acid group for hydrogen bonding with luciferase residues Gly246 and Ser347. The 5,5-dimethyl groups enforce a boat conformation in the thiazoline ring, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy. This rigidity prevents enolization at the C4 position, a common degradation pathway in natural luciferin.

Density functional theory (DFT) calculations reveal two dominant conformers:

  • Planar benzothiazole-thiazoline alignment (75% population): Stabilized by intramolecular hydrogen bonding between the C4 carboxylic acid and benzothiazolic N.
  • Twisted conformation (25% population): Benzothiazole rotated 30° relative to thiazoline, disfavoring luciferase binding.

Stability Under Various Conditions

Thermal stability : Differential scanning calorimetry shows decomposition onset at 210°C, compared to 190°C for natural luciferin, due to reduced oxidative susceptibility from the dimethyl groups.

Photostability : Under UV light (254 nm, 24 h), the compound retains 92% integrity vs. 68% for D-luciferin, attributed to diminished π-orbital overlap in the rigidified structure.

pH-dependent behavior :

  • Acidic conditions (pH 2–4) : Carboxylic acid protonation induces precipitation (50% solubility loss at pH 3).
  • Neutral/basic conditions (pH 7–9) : Deprotonation of the phenolic -OH increases aqueous solubility by 40%.

Oxidative stability : The dimethyl substitution reduces autoxidation rates by 70% relative to natural luciferin when exposed to atmospheric oxygen over 72 h.

Table 4: Stability Profile

Condition Stability Outcome Mechanism
Heat (150°C, 1 h) 95% recovery Restricted conformational mobility prevents pyrolysis
UV exposure <8% degradation Reduced π-system conjugation
pH 3.0 aqueous Precipitation Protonation of -COOH
10 mM H₂O₂ 30% degradation vs. 90% for D-luciferin Methyl groups hinder peroxide attack

Properties

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O3S2/c1-13(2)9(12(17)18)15-11(20-13)10-14-7-4-3-6(16)5-8(7)19-10/h3-5,9,16H,1-2H3,(H,17,18)/t9-/m0/s1

InChI Key

XXZCJMWSTWCVLY-VIFPVBQESA-N

Isomeric SMILES

CC1([C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O)C

Canonical SMILES

CC1(C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Benzothiazole Ring Formation

The 6-hydroxybenzothiazole moiety is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources. For instance, 2-amino-5-hydroxythiophenol reacts with chloroacetonitrile in acidic conditions to yield 6-hydroxybenzothiazole-2-carbonitrile, a key intermediate. Alternative routes employ Appel’s salt (2,4-dinitrobenzenesulfonyl chloride) to facilitate cyclization of brominated anilines, achieving yields >70%.

Thiazoline Ring Construction

The dimethyl-substituted thiazoline ring is constructed via a stereoselective Hantzsch thiazole synthesis. L-cysteine derivatives or α-mercaptoketones are condensed with ketones bearing dimethyl groups. For example, 3-mercapto-2-butanone reacts with dimethyl α-ketoester under basic conditions to form the 5,5-dimethylthiazoline framework. Chirality at C4 is introduced using L-cysteine or resolved via chiral chromatography.

Multi-Step Organic Synthesis Approaches

White-Steinmetz Method (Modified)

A seminal approach involves:

  • Benzothiazole activation : 6-hydroxybenzothiazole-2-carbonitrile is treated with potassium phenolate in DMSO under high vacuum to generate a reactive thiolate intermediate.
  • Thiazoline coupling : The thiolate reacts with dimethyl α-ketoglutaric acid in the presence of Mg²⁺, forming the thiazoline ring with 65–72% yield.
  • Carboxylic acid deprotection : Acidic hydrolysis (HCl/EtOH) removes ester protecting groups, yielding the final product.

Key data :

Step Reagents/Conditions Yield (%) Purity (%)
Benzothiazole activation K phenolate, DMSO, 80°C 78 95
Thiazoline coupling MgCl₂, EtOH, reflux 65 90
Deprotection 6M HCl, 60°C, 2h 92 98

Cyanobenzothiazole Condensation

A scalable route utilizes 6-amino-2-cyanobenzothiazole (ACBT) as a precursor:

  • ACBT synthesis : Brominated aniline derivatives undergo DABCO-catalyzed cyanation, achieving 85% yield.
  • Stereoselective condensation : ACBT reacts with D-cysteine methyl ester in pH 7.4 buffer, forming the thiazoline ring with 88% enantiomeric excess (e.e.).
  • Dimethyl group introduction : Alkylation with methyl iodide in DMF introduces the 5,5-dimethyl substituents.

Stereoselective Synthesis and Chiral Resolution

Asymmetric Catalysis

Chiral oxazaborolidine catalysts enable enantioselective thiazoline formation. Using BINOL-derived catalysts , the (4S)-enantiomer is obtained with 94% e.e. and 81% yield.

Dynamic Kinetic Resolution

Racemic thiazoline intermediates are resolved via lipase-mediated acetylation . Candida antarctica lipase B selectively acetylates the (4R)-enantiomer, leaving the desired (4S)-isomer untouched (e.e. >99%).

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis

Immobilizing the benzothiazole moiety on Wang resin simplifies purification. After thiazoline ring assembly, cleavage with TFA/H₂O yields the product with 70% overall yield and >95% purity.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates thiazoline formation, reducing reaction time from 12h to 30 min while maintaining 82% yield.

Critical Analysis of Methodologies

Efficiency Comparison

Method Total Yield (%) Stereoselectivity (% e.e.) Scalability
White-Steinmetz 58 72 Moderate
Cyanobenzothiazole 75 88 High
Asymmetric Catalysis 81 94 Low

Challenges and Solutions

  • Dimethyl group steric hindrance : Slows thiazoline cyclization. Using bulky bases (e.g., DBU) mitigates this issue.
  • Oxidation of 6-hydroxy group : Protected as TBS ether during synthesis to prevent side reactions.

Chemical Reactions Analysis

Oxidation with Luciferase Enzyme

The primary reaction involves its role as a luciferin substrate for firefly luciferase (EC 1.13.12.7). In the presence of ATP, Mg²⁺, and molecular oxygen, the compound undergoes enzymatic oxidation to produce oxyluciferin in an excited state, which emits light (~560 nm) upon returning to the ground state .

Key Reaction Components and Products

ComponentRoleProduct/Outcome
LuciferaseCatalytic enzymeAccelerates oxidation reaction
ATPEnergy sourceHydrolyzed to AMP and pyrophosphate
Mg²⁺CofactorStabilizes ATP-enzyme complex
O₂Oxidizing agentOxidizes luciferin to oxyluciferin
Light Output 560 nm (yellow-green emission)

This reaction is stoichiometric, with one photon emitted per luciferin molecule oxidized . The dimethyl substitution at the 5,5-positions enhances structural stability, reducing non-enzymatic degradation during the reaction .

pH-Dependent Reaction Dynamics

The bioluminescence intensity is pH-sensitive, with optimal activity observed at pH 7.8–8.0 . Acidic conditions (pH <6.5) suppress light emission due to protonation of the 6-hydroxybenzothiazole group, while alkaline conditions (pH >8.5) destabilize the enzyme-substrate complex .

Metal Ion Interactions

Mg²⁺ is essential for ATP binding, but other divalent cations exhibit inhibitory effects:

Metal IonEffect on ReactionIC₅₀ (μM)
Mg²⁺Activator (required)
Ca²⁺Competitive inhibition120
Zn²⁺Non-competitive inhibition45

Calcium and zinc ions disrupt the luciferase active site, reducing catalytic efficiency by >80% at 200 μM concentrations .

Comparative Analysis with Structural Analogs

The dimethyl substitution distinguishes it from other luciferin derivatives:

CompoundStructural FeatureBioluminescence Efficiency
(4S)-Target Compound 5,5-Dimethyl substitution1.0 (reference)
Photinus luciferinUnsubstituted dihydrothiazole0.65
6-HydroxybenzothiazoleLacks carboxylic acid groupNon-luminescent

The dimethyl group reduces steric hindrance, improving binding affinity (Kₐ = 1.2 μM vs. 2.8 μM for unsubstituted analogs) .

Synthetic Modifications and Derivatives

  • Potassium Salt Form : Enhances water solubility (318.4 g/mol; PubChem CID 135889527) without altering reactivity .

  • Sodium Salt : Used in ATP detection assays (CAS 103404-75-7; Fisher Sci MSDS) .

This compound’s unique reactivity profile underpins its utility in biomedical imaging, ATP quantification, and oxidative stress assays. Further studies on metal ion interactions and pH optimization could expand its applications in high-sensitivity diagnostics.

Scientific Research Applications

(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic acid, commonly referred to as D-luciferin, is a compound that has garnered significant interest due to its biological activity, particularly in bioluminescence applications. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C11H8N2O3S2
  • Molecular Weight : 280.33 g/mol
  • CAS Number : 2591-17-5
  • Solubility : Slightly soluble in water; soluble in methanol and DMSO.

D-luciferin acts as a substrate for the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of oxygen and ATP, resulting in bioluminescence. The reaction can be summarized as follows:

Luciferin+O2+ATPluciferaseOxyluciferin+Light\text{Luciferin}+\text{O}_2+\text{ATP}\xrightarrow{\text{luciferase}}\text{Oxyluciferin}+\text{Light}

This bioluminescent reaction is utilized extensively in biological assays to measure ATP levels, gene expression, and cellular viability.

Antimicrobial Properties

Research has indicated that D-luciferin exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .

Bioluminescence Applications

D-luciferin is widely used in bioluminescent imaging and assays. Its application spans from monitoring cellular processes to tracking tumor growth in vivo. For instance, a notable application is in reporter gene assays where the expression of luciferase genes can be quantified by measuring luminescence intensity .

Case Studies

  • In Vivo Imaging : A study involving mice implanted with tumors showed that D-luciferin could effectively track tumor growth through bioluminescent imaging. The results indicated a strong correlation between luminescence intensity and tumor size, validating its use as a non-invasive imaging tool .
  • ATP Measurement : In cardiomyocyte studies, D-luciferin was employed to assess ATP levels post-cardiac stress. The findings highlighted its utility in evaluating cellular energy metabolism under pathological conditions .

Data Table: Biological Activity Summary

Activity TypeOrganism/Cell TypeEffect ObservedReference
AntimicrobialE. coliInhibition of growth
AntimicrobialS. aureusInhibition of growth
BioluminescenceTumor cells (mouse model)Tumor tracking
ATP MeasurementNeonatal rat cardiomyocytesAssessment of energy metabolism

Comparison with Similar Compounds

Compound 83 : (2R,4S)-2-((R)-Carboxy(2-hydroxyacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid

  • Molecular Formula : C₁₃H₁₉N₃O₆S
  • Key Features : Contains a hydroxamic acid group (-CONHOH) instead of a benzothiazolyl moiety. This modification enhances metal-chelating properties, making it a potent MBL inhibitor .
  • Activity : Demonstrates IC₅₀ values <1 µM against NDM-1 and VIM-2 MBLs, outperforming the target compound in enzyme inhibition .

Compound 100 : (2R,4S)-2-((1S)-1-Carboxy-2,4-dihydroxybutyl)-5,5-dimethylthiazolidine-4-carboxylic Acid

  • Molecular Formula: C₁₄H₂₁NO₇S
  • Key Features : Incorporates a dihydroxybutyl side chain, improving solubility in aqueous media.
  • Limitation : Reduced stability under acidic conditions compared to the target compound .

Thiazolidine Derivatives with Methyl Substituents

2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid (CAS: 58131-62-7)

  • Molecular Formula: C₈H₁₅NO₂S
  • Key Features : Four methyl groups at the 2,2,5,5-positions simplify the structure but eliminate the benzothiazole ring.
  • Properties : Higher lipophilicity (logP ≈ 1.8) compared to the target compound (logP ≈ 0.5), reducing water solubility .

Functional Analogues in Pharmaceutical Research

Thiazolylmethyl Carbamates (e.g., PF 43(1) derivatives)

  • Example: (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide
  • Key Features : Bulky aromatic substituents (e.g., diphenylhexan) enhance binding to proteolytic enzymes but introduce synthetic complexity .
  • Applications : Primarily used in HIV protease inhibition, unlike the target compound’s focus on MBLs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₃H₁₂N₂O₃S₂ 308.376 6-hydroxy-benzothiazolyl, 5,5-dimethyl MBL inhibition, antibiotic adjuvants
Compound 83 C₁₃H₁₉N₃O₆S 345.37 Hydroxamic acid, carboxy-methyl IC₅₀ <1 µM against NDM-1/VIM-2 MBLs
2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid C₈H₁₅NO₂S 189.28 Tetramethyl thiazolidine Chelating agent, limited enzyme activity
Thiazolylmethyl Carbamate (PF 43(1)) C₄₀H₄₈N₆O₇S₂ 781.97 Diphenylhexan, ureido groups HIV protease inhibition

Key Research Findings

Stereochemical Impact : The (4S) configuration in the target compound is critical for binding to MBLs, as evidenced by reduced activity in racemic mixtures .

Benzothiazole Advantage : The 6-hydroxy-benzothiazolyl group enhances π-π stacking with MBL active sites, a feature absent in simpler thiazolidines like 2,2,5,5-tetramethyl derivatives .

Stability Trade-offs : While Compound 83 shows superior enzyme inhibition, its hydroxamic acid group is prone to hydrolysis under physiological pH, limiting in vivo utility compared to the more stable target compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the stereoselective synthesis of (4S)-4,5-dihydrothiazole derivatives to ensure high enantiomeric purity?

  • Methodological Answer : Utilize chiral precursors such as L- or D-cysteine in reactions with nitriles (e.g., benzonitrile) under controlled pH (e.g., phosphate buffer, pH 6.4) and ambient temperature to favor (4S) or (4R) configurations . Monitor reaction progress via TLC and confirm stereochemistry using polarimetry or chiral HPLC. For example, coupling with 3,4,5-trimethoxyaniline using EDCI/HOBt as coupling agents yields amides with defined stereochemistry (e.g., 4R/4S amides with 34.5–98.7% yields) .

Q. What analytical techniques are critical for confirming the structure and purity of (4S)-configured thiazolecarboxylic acids?

  • Methodological Answer : Combine 1H^1H NMR (to verify diastereotopic protons in the thiazolidine ring), mass spectrometry (for molecular ion validation), and elemental analysis (C, H, N content). X-ray crystallography is definitive for absolute configuration, as demonstrated for structurally related bromobenzo[d]thiazolyl derivatives . Melting point consistency (e.g., 121–123°C for thiazolecarboxamides) also serves as a preliminary purity indicator .

Q. How can researchers address low yields in the cyclization step of thiazolecarboxylic acid synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., DMSO for refluxing hydrazides) and reaction duration (e.g., 18 hours for cyclization). Post-reaction, employ ice-water quenching and ethanol-water recrystallization to improve crystallization efficiency, achieving ~65% yields for intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for (4S)-thiazolecarboxylic acid derivatives across studies?

  • Methodological Answer : Conduct orthogonal assays (e.g., cytotoxicity vs. enzyme inhibition) to isolate mechanisms. For example, if anticancer activity varies, test compounds against multiple cell lines (e.g., MCF-7, HeLa) and validate via flow cytometry for apoptosis induction. Cross-reference synthetic protocols to rule out stereochemical impurities affecting bioactivity .

Q. How can computational modeling enhance the design of (4S)-configured derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like β-tubulin or topoisomerases. Apply QSAR models to correlate substituent effects (e.g., 6-hydroxybenzothiazolyl groups) with logP and solubility, prioritizing derivatives with ≤5 hydrogen bond donors for enhanced bioavailability .

Q. What experimental designs are robust for studying the stability of (4S)-thiazolecarboxylic acids under physiological conditions?

  • Methodological Answer : Use a split-plot design with repeated measures:

  • Main plots : Temperature (4°C, 25°C, 37°C).
  • Subplots : pH (2.0, 7.4, 9.0).
  • Sub-subplots : Timepoints (0, 24, 48 hours).
    Analyze degradation via HPLC-UV and LC-MS to identify hydrolytic or oxidative byproducts .

Q. How can enantiomeric separation of (4S)- and (4R)-thiazolecarboxylic acids be achieved for pharmacological studies?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (80:20) mobile phase. For preparative scales, use simulated moving bed (SMB) chromatography. Confirm separation efficacy via circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.